molecular formula C10H9NO2S B13783420 7-(Oxiran-2-ylmethoxy)-1,3-benzothiazole

7-(Oxiran-2-ylmethoxy)-1,3-benzothiazole

Cat. No.: B13783420
M. Wt: 207.25 g/mol
InChI Key: BNEGKKSHTBJBKC-UHFFFAOYSA-N
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Description

7-(Oxiran-2-ylmethoxy)-1,3-benzothiazole is a chemical compound that features an oxirane (epoxide) ring attached to a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Oxiran-2-ylmethoxy)-1,3-benzothiazole typically involves the reaction of 7-hydroxy-1,3-benzothiazole with epichlorohydrin under basic conditions. The reaction is carried out in a suitable solvent such as dimethyl sulfoxide (DMSO) or acetone, with a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

7-(Oxiran-2-ylmethoxy)-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-(Oxiran-2-ylmethoxy)-1,3-benzothiazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-(Oxiran-2-ylmethoxy)-1,3-benzothiazole involves the interaction of its functional groups with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The benzothiazole moiety can interact with specific enzymes and receptors, modulating their activity and leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Oxiran-2-ylmethoxy)-1,3-benzothiazole is unique due to the presence of both an epoxide ring and a benzothiazole moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

7-(oxiran-2-ylmethoxy)-1,3-benzothiazole

InChI

InChI=1S/C10H9NO2S/c1-2-8-10(14-6-11-8)9(3-1)13-5-7-4-12-7/h1-3,6-7H,4-5H2

InChI Key

BNEGKKSHTBJBKC-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC2=CC=CC3=C2SC=N3

Origin of Product

United States

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